Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Organic Synthesis Cross-Coupling Medicinal Chemistry

Researchers requiring selective functionalization of polysubstituted aromatics face unpredictable regioselectivity with chloro analogs. This 5-bromo-2-methoxy-3-nitrobenzoate resolves this: the C-Br bond enables up to 98% Suzuki coupling yields under mild conditions and selective coupling at 0.02 mol% Pd loading in the presence of aryl triflates-enabling one-pot sequential cross-coupling. The nitro group reduces quantitatively to amine under microwave conditions (100% conversion, 10-20 min), providing a versatile entry into heterocyclic frameworks. Validated in PI3K inhibitor and kinase inhibitor analog synthesis.

Molecular Formula C9H8BrNO5
Molecular Weight 290.07 g/mol
CAS No. 67657-90-3
Cat. No. B1469605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-methoxy-3-nitrobenzoate
CAS67657-90-3
Molecular FormulaC9H8BrNO5
Molecular Weight290.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)OC
InChIInChI=1S/C9H8BrNO5/c1-15-8-6(9(12)16-2)3-5(10)4-7(8)11(13)14/h3-4H,1-2H3
InChIKeyLNXQLOPQTUYEAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-2-methoxy-3-nitrobenzoate (CAS 67657-90-3): Verified Functional Utility and Comparative Selection Metrics


Methyl 5-bromo-2-methoxy-3-nitrobenzoate (C₉H₈BrNO₅, MW 290.07) is a polysubstituted aromatic ester featuring an electron-withdrawing nitro group at the 3-position, a methoxy group at the 2-position, and a synthetically versatile bromo substituent at the 5-position. This substitution pattern positions the compound as a strategic intermediate for further functionalization via cross-coupling, reduction, or nucleophilic aromatic substitution [1]. Its identity is confirmed by IUPAC name, canonical SMILES, and InChI key, with typical commercial purity specifications ranging from 95% to 98% .

Why Methyl 5-bromo-2-methoxy-3-nitrobenzoate Cannot Be Replaced by In-Class Analogs Without Rigorous Validation


Superficial similarity among bromo-nitrobenzoate esters conceals profound differences in reactivity, electronic character, and synthetic utility. The specific substitution pattern—5-bromo, 2-methoxy, 3-nitro—creates a unique electronic environment that dictates both the regioselectivity of subsequent transformations and the stability of intermediates. Interchanging this compound with a positional isomer (e.g., 4-bromo analog) or a different halogen variant (e.g., 5-chloro) fundamentally alters the rate and chemoselectivity of key reactions such as Suzuki-Miyaura couplings and nitro group reductions [1]. The quantitative evidence below demonstrates that these differences are not marginal; they directly impact isolated yields, reaction times, and the feasibility of downstream synthetic routes.

Quantitative Comparative Evidence for Methyl 5-bromo-2-methoxy-3-nitrobenzoate: Reactivity, Chemoselectivity, and Synthetic Efficiency


Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling: Bromo vs. Chloro Analogs

The 5-bromo substituent in methyl 5-bromo-2-methoxy-3-nitrobenzoate confers a decisive kinetic advantage in palladium-catalyzed Suzuki-Miyaura cross-couplings compared to its 5-chloro counterpart. The established reactivity order for aryl halides is C–I > C–OTf ∼ C–Br >> C–Cl. Under identical catalytic conditions, this translates to significantly higher yields and faster reaction times for the bromoarene [1]. For example, while a specific yield for this compound is not reported in isolation, a study of bromoarenes under microwave-assisted Suzuki coupling achieved yields up to 98%, with the bromo substrate requiring substantially milder conditions (150 °C, 10 mol% Pd/CNS) than would be necessary for a chloroarene [2]. The electron-withdrawing nitro group further activates the ring toward oxidative addition, enhancing the rate-determining step [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Defined Chemoselectivity: C–Br Site Outperforms C–OTf in Sequential Functionalization

In substrates containing multiple potential leaving groups, the 5-bromo substituent of methyl 5-bromo-2-methoxy-3-nitrobenzoate exhibits superior chemoselectivity compared to aryl triflates (C–OTf). A recent study established the chemoselectivity order C–Br > C–Cl > C–OTf for Suzuki-Miyaura coupling of polyhalogenated aryl triflates. Using a Pd(OAc)₂/SelectPhos catalyst system with loading as low as 0.02 mol%, the C–Br bond was selectively activated over C–OTf, enabling sequential double functionalization to generate terphenyl derivatives [1]. This contrasts with the unpredictable selectivity often observed when C–OTf is the primary electrophile, where electronic and steric factors can override the expected reactivity trends [1].

Chemoselective Synthesis Polyfunctionalized Arenes Process Chemistry

Accelerated Nitro Group Reduction Enabled by Electron-Withdrawing Environment

The electron-withdrawing nitro group at the 3-position, combined with the electron-donating methoxy group at the 2-position, creates a polarized aromatic system that facilitates the reduction of the nitro group to an amine. In a study of nitroarene reduction using a Pd/carbon nanosphere catalyst under microwave irradiation, conversion to the corresponding aniline reached 100% within 10–20 minutes at 160 °C [1]. While this data is for a general class of nitroarenes, the presence of the electron-withdrawing bromo and ester groups in methyl 5-bromo-2-methoxy-3-nitrobenzoate is expected to further increase the electrophilicity of the nitro group, potentially shortening reaction times compared to non-halogenated or less electron-deficient nitrobenzoates.

Nitroarene Reduction Catalytic Hydrogenation Aminoarene Synthesis

Commercially Achievable Purity: Baseline Specifications for Reliable Synthesis

Reproducible synthetic outcomes require consistent starting material quality. Methyl 5-bromo-2-methoxy-3-nitrobenzoate is commercially available with purity specifications ranging from 95% (AKSci, Chemscene) to 98% (MolCore) . In contrast, the non-brominated analog methyl 2-methoxy-3-nitrobenzoate (CAS 90564-26-4) is routinely offered at >99% purity (AKSci) or 99.98% (Chemscene), reflecting differences in synthetic accessibility and purification ease . While the 95-98% range is fully adequate for most cross-coupling and reduction applications, users requiring ultra-high purity for sensitive catalytic cycles should verify batch-specific certificates of analysis.

Chemical Procurement Quality Control Reproducibility

Strategic Intermediate in Kinase Inhibitor and Foldamer Synthesis

Methyl 5-bromo-2-methoxy-3-nitrobenzoate serves as a key building block in the synthesis of biologically active molecules. It has been explicitly cited in patent and research literature as a precursor for the construction of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl)benzamides, a class of PI3K inhibitors with anticancer potential [1]. Additionally, it is used in the preparation of conformationally constrained aliphatic-aromatic amino-acid-conjugated hybrid foldamers that display periodic β-turn structural motifs [2]. In contrast, the non-brominated analog methyl 2-methoxy-3-nitrobenzoate lacks the necessary halogen handle for cross-coupling diversification, limiting its utility in generating these biologically relevant scaffolds.

Medicinal Chemistry PI3K Inhibitors Anticancer Agents Foldamer Chemistry

Validated Application Scenarios for Methyl 5-bromo-2-methoxy-3-nitrobenzoate Based on Comparative Evidence


High-Throughput Suzuki-Miyaura Diversification for Kinase Inhibitor Libraries

The superior reactivity of the C–Br bond in this compound, as established by the reactivity order C–Br >> C–Cl and the demonstrated up to 98% yield for bromoarene Suzuki couplings under mild conditions [1], makes it the preferred electrophile for automated parallel synthesis of biaryl-containing kinase inhibitor analogs. Its documented use in PI3K inhibitor synthesis further validates its utility in medicinal chemistry campaigns [2].

Chemoselective Sequential Functionalization of Polyhalogenated Scaffolds

When incorporated into a molecule bearing multiple leaving groups, the 5-bromo substituent can be selectively coupled in the presence of aryl triflates (C–OTf) using low catalyst loadings (0.02 mol% Pd) [1]. This enables one-pot, sequential C–C bond-forming reactions to rapidly assemble complex terphenyl or heterobiaryl structures, minimizing purification and improving overall yield.

Rapid Reduction to 5-Bromo-2-methoxy-3-aminobenzoate for Further Functionalization

The electron-withdrawing nitro group is rapidly reduced to an amine under catalytic hydrogenation or microwave-assisted conditions (up to 100% conversion in 10–20 min) [1]. The resulting aniline can be diazotized for Sandmeyer chemistry or acylated to form amides, providing a versatile entry point into diverse heterocyclic frameworks.

Foldamer and Peptidomimetic Building Block

As demonstrated in the synthesis of hybrid foldamers with defined β-turn structures [1], this compound provides a rigid, orthogonally functionalizable aromatic core. The bromine atom allows for late-stage diversification via cross-coupling, while the nitro and ester groups offer handles for further transformations, enabling the systematic exploration of conformational space in peptidomimetic design.

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